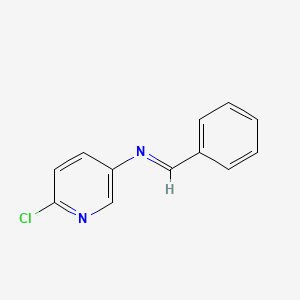![molecular formula C12H8O2 B14745399 Dibenzo[c,e][1,2]dioxine CAS No. 230-24-0](/img/structure/B14745399.png)
Dibenzo[c,e][1,2]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dioxaphenanthrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which includes two oxygen atoms incorporated into the phenanthrene framework
Vorbereitungsmethoden
The synthesis of 9,10-Dioxaphenanthrene typically involves the catalytic reaction between ortho-phenylphenols and phosphorus trichloride (PCl3), followed by hydrolysis. This method was patented by Sanko Chemical Co. in 1972 . The use of 2-phenylphenol as a precursor allows for the isolation of 9,10-Dioxaphenanthrene, which is of industrial interest due to its flame retardant properties .
Analyse Chemischer Reaktionen
9,10-Dioxaphenanthrene undergoes various chemical reactions, including:
Substitution: The P-H bond in the compound can be replaced with P-C bonds through nucleophilic attack on electron-poor carbon atoms.
Michael Addition: This reaction involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Michaelis-Arbuzov Rearrangement: This reaction involves the rearrangement of phosphonates to phosphine oxides.
Common reagents used in these reactions include aliphatic or aromatic amines, electron-poor carbon atoms, and α,β-unsaturated carbonyl compounds. The major products formed from these reactions are various phosphonamidates and phosphine oxides .
Wissenschaftliche Forschungsanwendungen
9,10-Dioxaphenanthrene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9,10-Dioxaphenanthrene involves its ability to act as both a nucleophile and an electrophile due to the equilibrium between its tautomeric forms when dissolved in a suitable solvent . This dual reactivity allows the compound to participate in various chemical reactions, leading to the formation of different functional groups while maintaining its flame retardant activity .
Vergleich Mit ähnlichen Verbindungen
9,10-Dioxaphenanthrene can be compared to other similar compounds, such as:
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO): This compound is also used as a flame retardant and shares similar chemical properties with 9,10-Dioxaphenanthrene.
9,10-Dihydrophenanthrene: This compound is another derivative of phenanthrene and is used in various industrial applications.
The uniqueness of 9,10-Dioxaphenanthrene lies in its ability to form stable phosphonamidates and its dual reactivity, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
230-24-0 |
|---|---|
Molekularformel |
C12H8O2 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
benzo[c][1,2]benzodioxine |
InChI |
InChI=1S/C12H8O2/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13-11/h1-8H |
InChI-Schlüssel |
AYOZBJBOSYSPNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3OO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



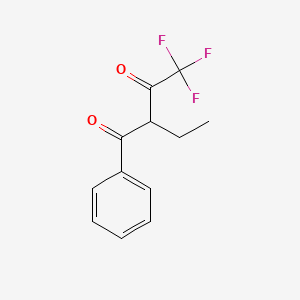
![1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14745340.png)
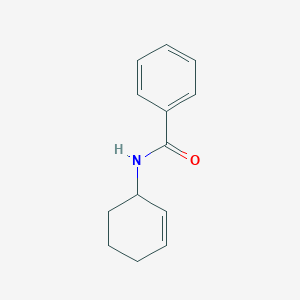

![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)
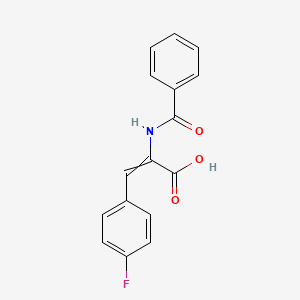
![(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B14745367.png)

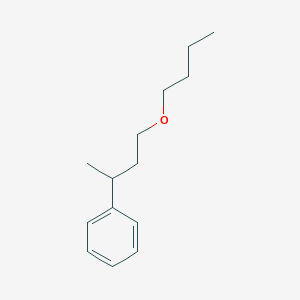
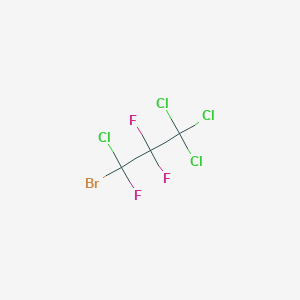

![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)
